

1,5-Pentanedioic acid monobenzyl ester chemical properties

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Compound of Interest

Compound Name: *1,5-Pentanedioic Acid Monobenzyl Ester*

Cat. No.: *B3023598*

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An In-depth Technical Guide to **1,5-Pentanedioic Acid Monobenzyl Ester**: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **1,5-Pentanedioic acid monobenzyl ester**, also known as monobenzyl glutarate. It is designed for researchers, medicinal chemists, and process development scientists who utilize bifunctional building blocks in organic synthesis. We will delve into the molecule's synthesis, physicochemical characteristics, reactivity, and its strategic applications, particularly in the realm of drug development and materials science.

Core Molecular Profile

1,5-Pentanedioic acid monobenzyl ester (CAS No: 54322-10-0) is a derivative of glutaric acid, a five-carbon dicarboxylic acid. It is distinguished by the selective esterification of one carboxyl group with benzyl alcohol, leaving the other as a free carboxylic acid.^[1] This bifunctional nature is the cornerstone of its utility, offering two distinct reactive sites for sequential chemical modifications.

The benzyl ester serves as a stable yet readily cleavable protecting group, while the terminal carboxylic acid provides a handle for a wide array of chemical transformations, most notably

amide bond formation. This unique architecture makes it an invaluable organic building block for constructing complex molecular frameworks.[2]

Synthesis and Mechanistic Considerations

The primary challenge in synthesizing **1,5-Pentanedioic acid monobenzyl ester** is achieving selective mono-esterification while minimizing the formation of the dibenzyl glutarate diester. Several strategies can be employed, with the choice of method often depending on scale, available starting materials, and desired purity.

Protocol 1: Ring Opening of Glutaric Anhydride

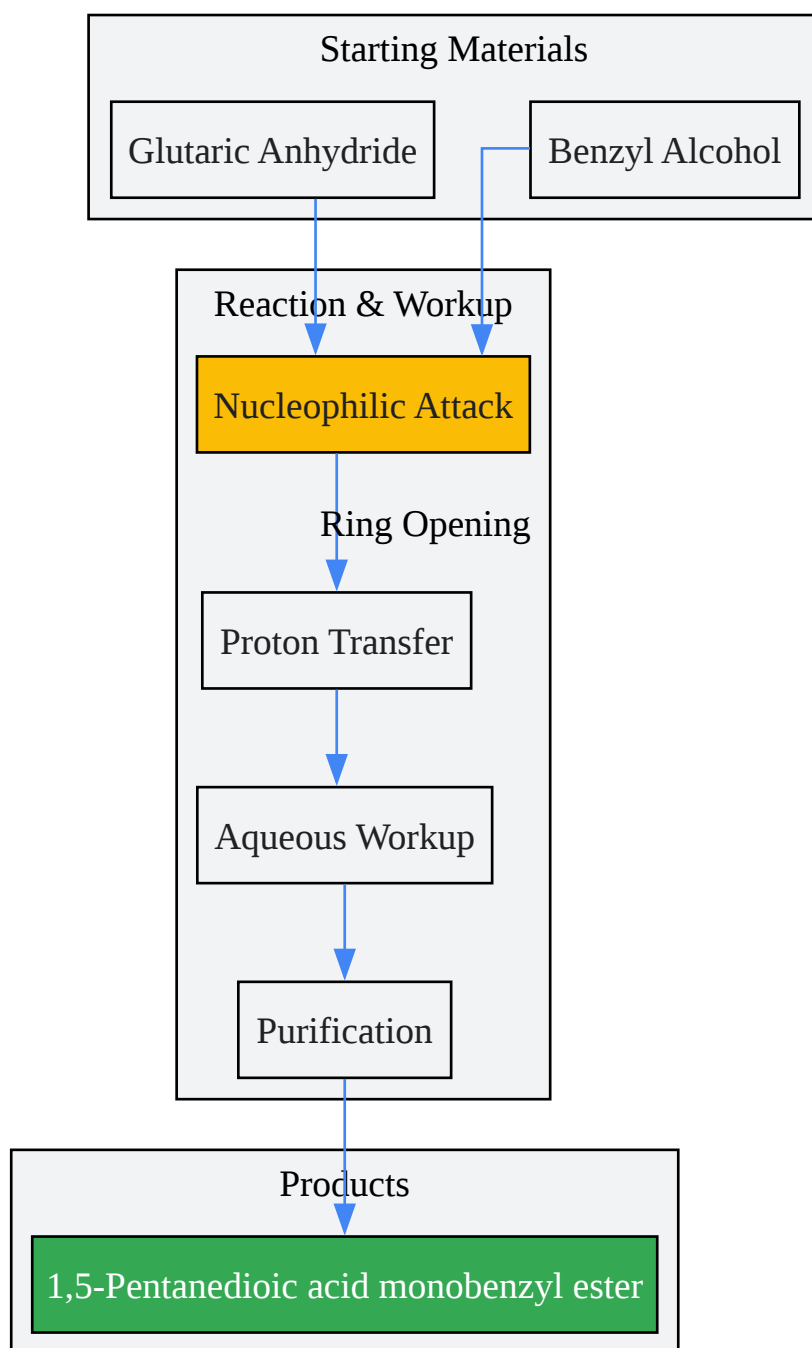
This is often the most efficient and selective method. The cyclic anhydride provides a constrained system where the initial nucleophilic attack by benzyl alcohol yields exclusively the monoester.

Methodology:

- **Setup:** A clean, dry round-bottom flask is equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).
- **Reagents:** Glutaric anhydride (1.0 eq.) is dissolved in a suitable anhydrous solvent such as toluene or dichloromethane.
- **Reaction:** Benzyl alcohol (1.0-1.1 eq.) is added to the solution. A catalytic amount of a base, like 4-dimethylaminopyridine (DMAP), can be added to accelerate the reaction, although it often proceeds well with gentle heating (40-60 °C) without a catalyst.
- **Monitoring:** The reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the anhydride starting material is consumed.
- **Workup:** Upon completion, the solvent is removed under reduced pressure. The resulting crude oil is dissolved in a solvent like ethyl acetate and washed with a mild aqueous acid (e.g., 1M HCl) to remove any basic catalyst, followed by a brine wash.

- Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The final product can be purified by column chromatography on silica gel if necessary, though this method often yields a product of high purity directly.

Causality: The use of a cyclic anhydride is mechanistically superior for mono-functionalization because the initial esterification reaction is intramolecularly favored and irreversible, leading to the ring-opened product. This avoids the statistical distribution of mono- and di-esters that occurs when starting with glutaric acid itself.^[3]



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Caption: Workflow for the synthesis of monobenzyl glutarate.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of **1,5-Pentanedioic acid monobenzyl ester** are summarized below. These are critical for designing experiments, choosing appropriate solvents, and ensuring proper storage.

Property	Value	Source
CAS Number	54322-10-0	[2][4]
Molecular Formula	C ₁₂ H ₁₄ O ₄	[2][4]
Molecular Weight	222.24 g/mol	[2][4]
Appearance	Typically an oil or low-melting solid	Inferred
Purity	≥95%	[2][5]
Solubility	Soluble in most organic solvents (e.g., DCM, EtOAc, THF)	Inferred
Storage	Room temperature, desiccated	[2][6]
Boiling Point	Not well-documented; high boiling point expected	
Melting Point	Not well-documented	

Predicted Spectroscopic Profile:

- ¹H NMR (CDCl₃):
 - δ ~7.35 ppm (m, 5H): Aromatic protons of the benzyl group.
 - δ ~5.15 ppm (s, 2H): Methylene protons (-CH₂-) of the benzyl group.
 - δ ~2.40 ppm (t, 4H): Methylene protons adjacent to the carbonyl groups (-CH₂-C=O).
 - δ ~1.95 ppm (p, 2H): Central methylene protons (-CH₂-CH₂-CH₂-).

- δ ~10-12 ppm (br s, 1H): Acidic proton of the carboxylic acid group (can be variable and may exchange with D₂O).
- ¹³C NMR (CDCl₃):
 - δ ~178-180 ppm: Carbonyl carbon of the carboxylic acid.
 - δ ~172-174 ppm: Carbonyl carbon of the ester.
 - δ ~135-136 ppm: Quaternary aromatic carbon of the benzyl group.
 - δ ~128-129 ppm: Aromatic CH carbons of the benzyl group.
 - δ ~66-67 ppm: Methylene carbon (-CH₂-) of the benzyl group.
 - δ ~33-35 ppm: Methylene carbons adjacent to the carbonyls.
 - δ ~20-22 ppm: Central methylene carbon.
- IR (Infrared Spectroscopy):
 - ~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid.
 - ~1735 cm⁻¹ (strong): C=O stretch of the benzyl ester.
 - ~1710 cm⁻¹ (strong): C=O stretch of the carboxylic acid.
 - ~1200-1300 cm⁻¹: C-O stretch of the ester and acid.

Chemical Reactivity and Synthetic Utility

The utility of this molecule stems from the orthogonal reactivity of its two functional groups.

A. Reactions at the Carboxylic Acid Terminus

The free carboxylic acid can be activated and coupled with amines to form amides, a fundamental reaction in drug discovery for creating peptide mimics or linking moieties.

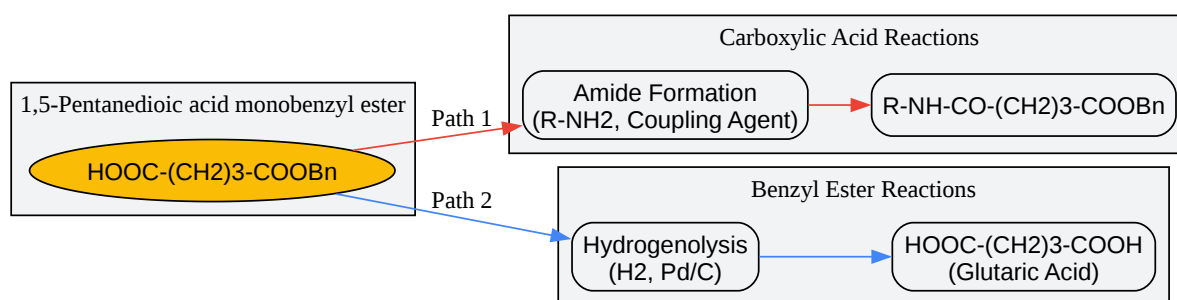
- **Amide Bond Formation:** Standard peptide coupling reagents (e.g., EDC/HOBt, HATU, DCC) readily activate the carboxyl group for reaction with primary or secondary amines. This allows for the precise installation of the glutarate linker onto a target molecule.

B. Reactions at the Benzyl Ester Terminus

The benzyl ester is a robust protecting group, stable to a wide range of non-reductive conditions. Its primary mode of cleavage is catalytic hydrogenolysis.

- **Deprotection via Hydrogenolysis:** Treatment with hydrogen gas (H_2) over a palladium catalyst (e.g., Pd/C) efficiently cleaves the benzyl C-O bond, liberating the carboxylic acid and producing toluene as a benign byproduct. This deprotection is clean, high-yielding, and occurs under mild conditions, making it highly valuable in multi-step synthesis.

This selective deprotection strategy allows chemists to first perform reactions at the free carboxylic acid and then, in a later step, unmask the second carboxylic acid for further functionalization.



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Caption: Key reactive pathways of monobenzyl glutarate.

Applications in Drug Development and Materials Science

The unique structure of **1,5-pentanedioic acid monobenzyl ester** makes it a versatile tool for several applications.

- **Linker/Spacer in PROTACs and ADCs:** In the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), molecules that link a targeting moiety to an effector component are essential. The five-carbon chain of the glutarate core provides an optimal, flexible spacer to connect these two parts without steric hindrance.
- **Synthesis of Bioactive Molecules:** Mono-protected dicarboxylic acids are key intermediates in the synthesis of various medically important compounds, including β - and δ -lactams.^[7] The glutarate structure is a common motif in enzyme inhibitors and other targeted therapeutics.
- **Polymer and Materials Science:** The bifunctional nature allows it to be used as a monomer in polymerization reactions. For example, the carboxylic acid can be polymerized with a diol to form a polyester, while the benzyl groups can be removed post-polymerization to introduce carboxylic acid functionalities along the polymer backbone, altering its properties (e.g., hydrophilicity, charge).

Safety and Handling

While a specific safety data sheet (SDS) for **1,5-pentanedioic acid monobenzyl ester** is not always available, its hazard profile can be inferred from its parent components, glutaric acid and benzyl alcohol.

- **Glutaric Acid:** Irritating to eyes, respiratory system, and skin.^[8]
- **Benzyl Alcohol:** Harmful if swallowed or in contact with skin. Causes skin irritation.^{[9][10]}

Recommended Precautions:

- **GHS Pictograms (Predicted):** GHS07 (Exclamation Mark)
- **Hazard Statements (Predicted):** H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).^[6]

- Handling: Use in a well-ventilated area or a chemical fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
- Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.[2][8]

Conclusion

1,5-Pentanedioic acid monobenzyl ester is a highly valuable and versatile chemical building block. Its bifunctional nature, combining a reactive carboxylic acid with a readily cleavable benzyl ester protecting group, provides a powerful platform for the rational design and synthesis of complex molecules. For scientists in drug discovery and materials science, a thorough understanding of its properties, synthesis, and reactivity is key to leveraging its full potential in creating novel and impactful chemical entities.

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